molecular formula C19H13BrN2O4 B2589589 5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922055-53-6

5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Cat. No.: B2589589
CAS No.: 922055-53-6
M. Wt: 413.227
InChI Key: ZJYWJENHDZYIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound involves the treatment of 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-(5’)-oxide in DMF . More detailed synthesis procedures might be available in the referenced patent .


Molecular Structure Analysis

The molecular formula of this compound is C18H11BrN2O4, and it has a molecular weight of 399.2.

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

The structure-activity relationship (SAR) studies have led to the identification of compounds with potent 5-HT3 receptor antagonistic activity, which is crucial for developing treatments for conditions such as nausea and vomiting, particularly those induced by chemotherapy. H. Harada et al. (1995) explored the influence of the aromatic nucleus upon the inhibition of the von Bezold-Jarisch reflex in rats, identifying compounds with superior effects to those of ondansetron and granisetron, established 5-HT3 receptor antagonists (Harada, H., Morie, T., Hirokawa, Y., Terauchi, H., Fujiwara, I., Yoshida, N., & Kato, S., 1995).

Antiprotozoal Agents

The search for new treatments against protozoal infections has led to the synthesis of novel compounds with strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. M. Ismail et al. (2004) synthesized a series of diamidines from furan derivatives, showcasing potent antiprotozoal activity and providing a basis for further development of therapeutic agents (Ismail, M., Brun, R., Wenzler, T., Tanious, F., Wilson, W., & Boykin, D., 2004).

Novel Synthetic Routes and Reactions

Explorations in the synthesis of heterocyclic compounds have resulted in the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various fields, including medicinal chemistry. Studies like those conducted by S. Sanad and Ahmed E. M. Mekky (2018) involve the synthesis of enaminone incorporating dibromobenzofuran moiety as versatile precursors for novel azines and azolotriazines, highlighting the diverse chemical reactivity of furan derivatives and their utility in synthesizing complex heterocyclic structures (Sanad, S. & Mekky, A. E. M., 2018).

Future Directions

The compound is mentioned in the context of dopamine D2 receptor antagonists, which are therapeutically targeted in various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia . This suggests potential future directions for research and therapeutic applications involving this compound.

Properties

IUPAC Name

5-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O4/c1-22-13-4-2-3-5-15(13)25-14-7-6-11(10-12(14)19(22)24)21-18(23)16-8-9-17(20)26-16/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYWJENHDZYIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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